2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Overview
Description
2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is a complex organic compound that features both oxazole and quinazolinone moieties. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves multi-step reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the quinazolinone structure. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative under acidic conditions . The quinazolinone moiety is then introduced through a condensation reaction with an appropriate amine and a carbonyl compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various types of chemical reactions, including:
Reduction: The carbonyl group in the quinazolinone moiety can be reduced to form alcohols.
Substitution: The phenyl group in the oxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity . The quinazolinone moiety can bind to DNA or proteins, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: Contains an oxazole ring and is used as a nonsteroidal anti-inflammatory drug.
Mubritinib: Features an oxazole ring and acts as a tyrosine kinase inhibitor.
Aleglitazar: An oxazole derivative with antidiabetic properties.
Uniqueness
2-{[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to its combination of oxazole and quinazolinone moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-12-16(20-18(24-12)13-7-3-2-4-8-13)11-25-19-21-15-10-6-5-9-14(15)17(23)22-19/h2-4,7-8H,5-6,9-11H2,1H3,(H,21,22,23) |
InChI Key |
PZZYVYJTEQDIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(CCCC4)C(=O)N3 |
Origin of Product |
United States |
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